

## In-Depth Technical Guide to the Safety of Triethylene Glycol Monomethyl Ether

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of triethylene glycol monomethyl ether (TGME), also known as methyltriglycol. The information herein is compiled from safety data sheets, toxicological studies, and environmental fate reports to support a thorough risk assessment for its use in research and development settings.

## **Chemical and Physical Properties**

Triethylene glycol monomethyl ether is a colorless liquid with a mild odor. It is miscible with water and many organic solvents, making it a versatile solvent and intermediate in various applications.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Triethylene Glycol Monomethyl Ether



Property	Value	Reference
CAS Number	112-35-6	[1]
Molecular Formula	C7H16O4	[1]
Molecular Weight	164.20 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	249 °C	[3]
Melting Point	-44 °C	
Flash Point	118 °C	[3]
Density	1.026 g/mL at 25 °C	[2]
Vapor Pressure	<0.01 mmHg at 20 °C	[2]
Water Solubility	Miscible	[4]
log Kow (Octanol-Water Partition Coefficient)	-1.46 (calculated)	

### **Toxicological Profile**

The toxicological profile of triethylene glycol monomethyl ether indicates a low potential for acute toxicity. The primary toxicological concern associated with some glycol ethers is reproductive and developmental toxicity, which is mediated by their metabolism to alkoxyacetic acids.[5] However, for higher-order glycol ethers like TGME, this metabolic conversion is less efficient, leading to attenuated toxicity compared to shorter-chain counterparts like ethylene glycol monomethyl ether (EGME).[5]

### **Acute Toxicity**

Triethylene glycol monomethyl ether exhibits low acute toxicity via oral and dermal routes of exposure.

Table 2: Acute Toxicity of Triethylene Glycol Monomethyl Ether



Endpoint	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	> 10,500 mg/kg	[4]
LD <sub>50</sub>	Rat	Oral	11,300 mg/kg	[3]
LD <sub>50</sub>	Rabbit	Dermal	7,100 mg/kg	[4]

### **Irritation and Sensitization**

The substance is not considered to be a significant skin irritant upon acute exposure, though prolonged or repeated contact may cause mild irritation.[6] Eye contact may cause transient discomfort and irritation.[7] There is no evidence to suggest that triethylene glycol monomethyl ether is a skin sensitizer.[6]

Table 3: Irritation and Sensitization Data

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Not irritating (based on animal models)	[7][8]
Eye Irritation	Rabbit	May cause transient discomfort and mild irritation	[7][8]
Skin Sensitization	Guinea Pig	Not a sensitizer	[6]

### **Repeated Dose Toxicity**

Subchronic oral exposure studies in rats have been conducted to evaluate the effects of repeated dosing.

Table 4: Repeated Dose Toxicity of Triethylene Glycol Monomethyl Ether



Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Referenc e
90 Days	Rat	Oral	400 mg/kg/day	1,200 mg/kg/day	Changes in relative liver weight	[4]

### **Mutagenicity and Carcinogenicity**

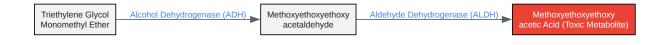
The majority of mutagenicity tests on glycol ethers have indicated no genotoxic activity.[9] While some in vitro tests for certain glycol ethers have shown clastogenic action, these effects were not confirmed in in vivo mammalian test systems.[9] There is no evidence to suggest that triethylene glycol monomethyl ether is carcinogenic.[4]

### **Reproductive and Developmental Toxicity**

The reproductive and developmental toxicity of triethylene glycol monomethyl ether is considered to be low. This is attributed to the reduced metabolic conversion to the toxic alkoxyacetic acid metabolite.[5] While some studies on related, shorter-chain glycol ethers have shown adverse reproductive and developmental effects, these are not expected to be significant for TGME at relevant exposure levels.[5][10]

## Mechanism of Toxicity: The Role of Metabolism

The toxicity of many glycol ethers is intrinsically linked to their metabolism. The primary pathway involves a two-step oxidation process.



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Metabolic pathway of triethylene glycol monomethyl ether.

The initial step, mediated by alcohol dehydrogenase (ADH), converts the glycol ether to its corresponding aldehyde.[5] Subsequently, aldehyde dehydrogenase (ALDH) oxidizes the



aldehyde to an alkoxyacetic acid.[5] It is this acidic metabolite that is primarily responsible for the reproductive and developmental toxicity observed with some glycol ethers.[5] For triethylene glycol monomethyl ether, the efficiency of this conversion is significantly lower than for shorter-chain glycol ethers, resulting in a more favorable safety profile.

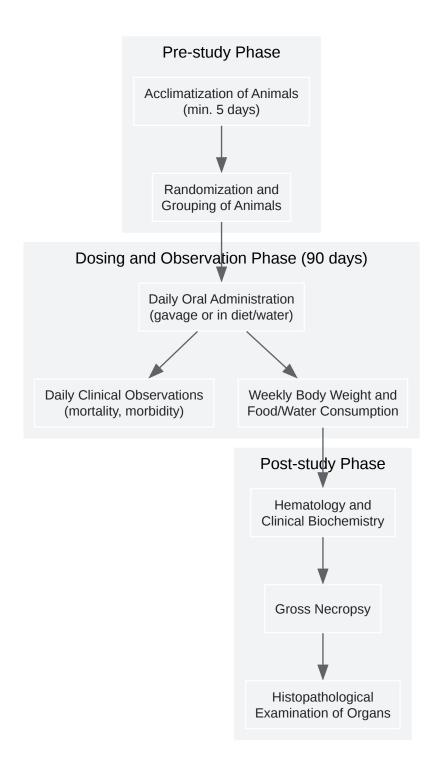
### **Experimental Protocols**

The toxicological data presented in this guide are based on studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

# Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.





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Workflow for a 90-day repeated dose oral toxicity study.

Methodology:



- Animal Selection and Acclimatization: Healthy, young adult rodents (typically rats) are acclimatized to the laboratory conditions for at least five days.[1]
- Dose Groups: Animals are randomly assigned to control and at least three dose groups. The highest dose is chosen to induce toxic effects but not death, while the lowest dose should not produce any evidence of toxicity.[1]
- Administration: The test substance is administered orally, typically by gavage, on a daily basis for 90 days.[1]
- Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food/water consumption are recorded weekly.[1]
- Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.[1]
- Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs and tissues are collected, weighed, and examined microscopically.
   [1]

### **Environmental Fate and Ecotoxicity**

Triethylene glycol monomethyl ether is not expected to persist in the environment. It is readily biodegradable and has a low potential for bioaccumulation.

### **Environmental Fate**

Table 5: Environmental Fate of Triethylene Glycol Monomethyl Ether

Parameter	Value	Interpretation	Reference
Biodegradation	93.5% in 10 days (OECD 301B)	Readily biodegradable	
Soil Adsorption Coefficient (Koc)	10 (estimated)	Very high mobility in soil	
Bioaccumulation Potential	Low	Not expected to bioaccumulate	



### **Ecotoxicity**

The substance exhibits low toxicity to aquatic organisms.

Table 6: Aquatic Toxicity of Triethylene Glycol Monomethyl Ether

Species	Endpoint	Duration	Value	Reference
Desmodesmus subspicatus (green algae)	ErC50	72 hours	> 500 mg/L	
Daphnia magna (water flea)	EC50	48 hours	> 4.5 mg/L	[7]
Pimephales promelas (fathead minnow)	LC50	96 hours	59,900 - 77,400 ppm (for Triethylene Glycol)	[8]
Cyprinodon variegatus (sheepshead minnow)	LC50	96 hours	48,000 ppm (for Triethylene Glycol)	[8]

### Occupational Exposure and Safety Precautions

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for triethylene glycol monomethyl ether.

Standard laboratory safety practices should be followed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. In case of skin or eye contact, the affected area should be flushed with plenty of water.[4]



### Conclusion

Triethylene glycol monomethyl ether possesses a low order of acute toxicity and is not considered to be a significant skin or eye irritant under normal handling conditions. The potential for reproductive and developmental toxicity, a known concern for some shorter-chain glycol ethers, is significantly attenuated in TGME due to its metabolic profile. It is readily biodegradable and exhibits low toxicity to aquatic organisms. Adherence to standard chemical hygiene practices is sufficient for the safe handling of this compound in a research and development setting.

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